![molecular formula C18H17N3O2 B12907408 Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]- CAS No. 920513-42-4](/img/structure/B12907408.png)
Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide is a synthetic organic compound that belongs to the class of acetamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxyaniline.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide may involve optimized reaction conditions such as:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize yield.
- Purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring or methoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-(Isoquinolin-6-yl)-2-((4-methoxyphenyl)amino)acetamide: Similar structure with a different position of the methoxy group.
N-(Isoquinolin-6-yl)-2-((3-chlorophenyl)amino)acetamide: Similar structure with a chlorine substituent instead of a methoxy group.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide is unique due to its specific combination of the isoquinoline ring and the 3-methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
920513-42-4 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-isoquinolin-6-yl-2-(3-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-4-2-3-15(10-17)20-12-18(22)21-16-6-5-14-11-19-8-7-13(14)9-16/h2-11,20H,12H2,1H3,(H,21,22) |
Clave InChI |
YLJXIRUJGOMXFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
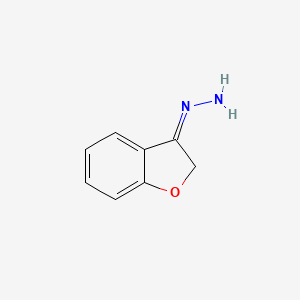

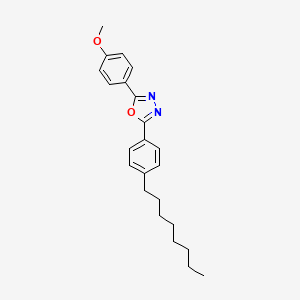
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)

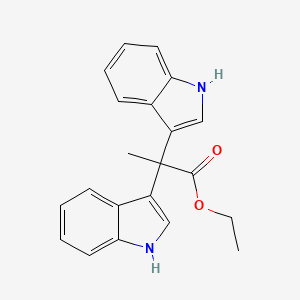

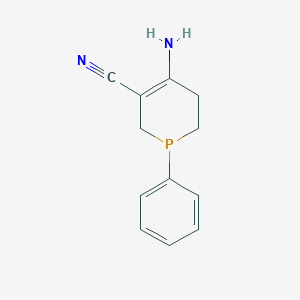
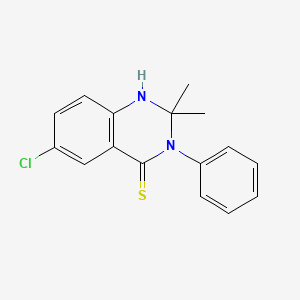
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
